molecular formula C17H25NO4 B8124994 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid

8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid

Cat. No.: B8124994
M. Wt: 307.4 g/mol
InChI Key: ATQDDJPIMGNCHZ-UHFFFAOYSA-N
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Description

8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid ( 2340293-68-5) is a synthetic organic compound with the molecular formula C 17 H 25 NO 4 and a molecular weight of 307.39 g/mol . This molecule is characterized by a carboxylic acid functional group and a benzyloxycarbonyl (Cbz) protected amine, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds within the N-benzyloxycarbonyl amino acid class are of significant interest in pharmaceutical research for the development of novel anti-virulence agents . Specifically, related N-benzyloxy amino acid derivatives have been identified as potent and selective inhibitors of LasB, a key zinc-dependent metalloprotease virulence factor from Pseudomonas aeruginosa . By targeting this enzyme, such inhibitors can disrupt bacterial virulence and biofilm formation without exerting bactericidal pressure, representing a promising "pathoblocking" strategy to combat multidrug-resistant infections . Researchers can utilize this compound as a critical building block for constructing novel compounds in anti-virulence drug discovery programs. Please note: This product is intended for Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other clinical use .

Properties

IUPAC Name

2-methyl-8-(phenylmethoxycarbonylamino)octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-14(16(19)20)9-5-2-3-8-12-18-17(21)22-13-15-10-6-4-7-11-15/h4,6-7,10-11,14H,2-3,5,8-9,12-13H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQDDJPIMGNCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group

The synthesis begins with the protection of the primary amine group in 2-methyloctanoic acid derivatives. The benzyloxycarbonyl (Cbz) group is widely employed due to its stability under acidic and basic conditions, facilitating subsequent reactions without premature deprotection.

Reaction Conditions :

  • Reagent : Benzyl chloroformate (Cbz-Cl) is reacted with the amine in a biphasic system of water and dichloromethane.

  • Base : Sodium bicarbonate (NaHCO₃) maintains a pH of 8–9 to ensure efficient nucleophilic attack by the amine.

  • Temperature : The reaction proceeds at 0–5°C to minimize side reactions, such as over-alkylation .

Yield Optimization :

ParameterOptimal ValueYield Impact
Molar Ratio (Cbz-Cl:Amine)1.2:1Maximizes protection efficiency
Reaction Time2–4 hoursProlonged time risks hydrolysis
Solvent SystemH₂O/DCM (1:1)Enhances reagent miscibility

This step typically achieves yields of 85–90%, with purity confirmed via thin-layer chromatography (TLC) .

Carboxylic Acid Activation

The carboxylic acid moiety in the intermediate is activated to enable amide bond formation or esterification. Common activating agents include carbodiimides and hydroxybenzotriazole (HOBt).

Activation Methods :

  • Dicyclohexylcarbodiimide (DCC)/HOBt System :

    • Mechanism : DCC facilitates the formation of an active ester, while HOBt suppresses racemization.

    • Conditions : Reaction in anhydrous tetrahydrofuran (THF) at room temperature for 12 hours.

    • Yield : 75–80% .

  • N-Hydroxysuccinimide (NHS) Esters :

    • Advantage : Enhanced stability of the activated intermediate.

    • Solvent : Dimethylformamide (DMF) under nitrogen atmosphere.

Comparative Performance :

ActivatorReaction TimeYield (%)Purity (%)
DCC/HOBt12 h7895
NHS/EDC6 h8297

Coupling Reactions for Chain Elongation

The branched aliphatic chain is constructed via iterative coupling of shorter segments. Key strategies include:

a. Michael Addition :

  • Substrates : Acrylate derivatives and nucleophilic amines.

  • Catalyst : Triethylamine (TEA) in methanol.

  • Stereoselectivity : The chiral center at C2 is preserved using L-proline-derived catalysts, achieving enantiomeric excess (ee) >90% .

b. Reductive Amination :

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) and aldehydes.

  • Solvent : Methanol/acetic acid (95:5).

  • Yield : 70–75% with minimal racemization.

Deprotection and Final Purification

The Cbz group is removed via catalytic hydrogenation to yield the free amine, followed by acidification to recover the carboxylic acid.

Hydrogenation Protocol :

  • Catalyst : Palladium on carbon (Pd/C, 10% w/w).

  • Conditions : H₂ gas at 40 psi, 25°C, 6 hours.

  • Quenching : Filtration through Celite to remove catalyst residues.

Purification Techniques :

MethodPurity (%)Recovery (%)
Column Chromatography (SiO₂)9885
Recrystallization (EtOAc/Hexane)9970

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent polarity, temperature gradients, and catalyst loading. For instance:

Solvent Effects :

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance reaction rates but may cause side reactions.

  • Non-Polar Solvents (Toluene, Hexane) : Favor selectivity but slow kinetics.

Temperature Profiling :

  • Lower Temperatures (0–10°C) : Improve stereochemical control.

  • Elevated Temperatures (40–60°C) : Accelerate coupling but risk decomposition.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

Route A (Stepwise Protection-Coupling) :

  • Steps : 5

  • Overall Yield : 62%

  • Advantage : High intermediate purity.

Route B (Convergent Synthesis) :

  • Steps : 3

  • Overall Yield : 55%

  • Advantage : Reduced reaction time.

Chemical Reactions Analysis

Types of Reactions: 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of oxidized derivatives of the carboxylic acid.

    Reduction: Removal of the Cbz group to yield the free amino acid.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and inflammatory diseases. Research indicates that derivatives of this compound can exhibit significant bioactivity, potentially leading to the development of new therapeutic agents. For instance, studies have shown that modifications to the benzyloxycarbonyl group can enhance the efficacy of compounds in inhibiting specific enzyme pathways associated with disease progression .

Case Study: Antimicrobial Activity
A notable application is its role in developing antibiotic agents. Research has demonstrated that derivatives of 8-(((benzyloxy)carbonyl)amino)-2-methyloctanoic acid can enhance the antibacterial activity against resistant strains of bacteria. In one study, a synthesized derivative was shown to significantly improve the clearance of Klebsiella from infected models compared to conventional antibiotics .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules. Its unique structure facilitates various chemical reactions, including substitution and coupling reactions, which are essential for synthesizing larger organic compounds .

Data Table: Reaction Types and Conditions

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of functional groupsSodium azide, thiourea
OxidationConversion to alcohols or carboxylic acidsPotassium permanganate, chromium trioxide
ReductionFormation of amines or alcoholsLithium aluminum hydride, sodium borohydride
HydrolysisBreakdown of ester bondsHydrochloric acid, sodium hydroxide

Biological Research

Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. Its structural properties allow it to interact with specific enzymes, providing insights into mechanisms of action that could lead to novel therapeutic strategies. For example, research has indicated that certain derivatives can effectively inhibit enzymes involved in metabolic pathways related to cancer .

Case Study: Mechanism of Action
In a detailed investigation, researchers studied how this compound interacts with biological targets. The findings revealed that this compound could form stable complexes with target enzymes, thereby modulating their activity and affecting downstream biological processes .

Industrial Applications

Pharmaceutical Manufacturing
In industrial settings, this compound is being investigated for its potential as an intermediate in the production of pharmaceuticals. The scalability of its synthesis through automated processes enhances its viability for large-scale production while maintaining high purity levels .

Mechanism of Action

The mechanism of action of 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the free amino group can participate in further biochemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Applications/Notes
This compound (Target) C₁₇H₂₅NO₄ (estimated) ~307.38 (estimated) Cbz-protected amine, methyl branch, carboxylic acid Not reported Likely used in peptide synthesis or as a lipid anchor in drug design.
8-Benzyloxycarbonylamino-3,6-dioxaoctanoic acid (CAS 165454-06-8) C₁₄H₁₉NO₆ 297.30 Cbz-protected amine, ether linkages (3,6-diaza) 8.6 g/L (25°C) Solubility enhanced by ether groups; used as a hydrophilic linker in conjugates.
(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid (CAS 28862-89-7) C₁₄H₁₉NO₄ 265.31 Cbz-protected amine, methyl branch, shorter chain Not reported Shorter carbon chain limits steric bulk; potential for chiral synthesis applications.
2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid C₁₂H₁₄N₂O₅ 266.25 Cbz-protected amine, glycine-derivative, amide Not reported Glycine-based building block for peptide mimetics or enzyme substrates.

Key Structural and Functional Differences

Chain Length and Branching: The target compound’s octanoic acid backbone provides greater hydrophobicity compared to the pentanoic acid derivative (CAS 28862-89-7) and the glycine-based compound . The methyl group at position 2 may reduce conformational flexibility compared to linear analogs. 8-Benzyloxycarbonylamino-3,6-dioxaoctanoic acid incorporates ether linkages, enhancing water solubility (8.6 g/L) relative to the target compound, which lacks such polar groups.

Protective Groups and Reactivity: All compounds share the Cbz group, which is cleaved under hydrogenolysis or acidic conditions. However, the presence of ethers (in ) or amides (in ) alters their stability and reactivity in synthetic pathways.

Hazard Profiles: The pentanoic acid derivative (CAS 28862-89-7) exhibits hazards including skin irritation (H315) and respiratory sensitization (H335) . Similar risks may apply to the target compound, though specific data are unavailable.

Research and Industrial Relevance

  • 8-Benzyloxycarbonylamino-3,6-dioxaoctanoic acid is utilized in drug conjugation due to its balance of hydrophilicity and amine protection.
  • The glycine derivative highlights the versatility of Cbz-protected compounds in peptide engineering.
  • The target compound’s methyl branch may optimize interactions with hydrophobic binding pockets in target proteins, making it valuable for structure-activity relationship (SAR) studies.

Biological Activity

Overview

8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid, commonly referred to as Cbz-amino acid, is an organic compound characterized by its unique structure, which includes a benzyloxycarbonyl (Cbz) protected amino group and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C14H19NO4C_{14}H_{19}NO_{4}, with a molecular weight of 265.31 g/mol. The synthesis typically involves protecting the amino group with a Cbz group followed by the introduction of the carboxylic acid functionality. A common synthetic route includes the reaction of 2-methyloctanoic acid with benzyl chloroformate in the presence of a base such as triethylamine, yielding the desired product with high yield and purity .

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The Cbz group serves to protect the amino group during synthetic transformations, allowing selective reactions at other functional sites. Upon deprotection, the free amino group can engage in biochemical interactions that may modulate enzyme activity or receptor binding .

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacteria .
  • Anti-inflammatory Effects : The compound has been investigated for its potential role in modulating inflammatory pathways, particularly in relation to cytokine production .
  • Enzyme Inhibition : It has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders .

Case Studies and Research Findings

StudyFindings
Inhibition of IL-15 A study identified structural features necessary for inhibitory activity against IL-15, revealing that compounds with benzoic acid derivatives showed varying degrees of efficacy. This suggests that similar structures may enhance biological activity .
Antimicrobial Activity Investigations into related compounds indicated potential antimicrobial properties, warranting further exploration into their mechanisms and efficacy against specific pathogens .
Inflammatory Response Modulation Research highlighted the potential for Cbz-protected amino acids to influence inflammatory responses, particularly through cytokine modulation .

Applications in Medicinal Chemistry

This compound is not only significant for its biological activity but also serves as a versatile building block in medicinal chemistry. Its applications include:

  • Drug Development : As an intermediate in synthesizing more complex pharmaceutical compounds targeting various diseases.
  • Biochemical Research : Utilized in studies investigating enzyme interactions and metabolic pathways.
  • Material Science : Explored for its potential in developing novel materials with specific properties due to its unique chemical structure .

Q & A

What synthetic strategies are recommended for preparing 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid with high enantiomeric purity?

Methodological Answer:

  • Step 1: Start with 2-methyloctanoic acid. Introduce the amino group at position 8 via nitrosation followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield 8-amino-2-methyloctanoic acid.
  • Step 2: Protect the amine using benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 9–10) with a sodium bicarbonate buffer.
  • Step 3: Purify the product via reverse-phase HPLC (C18 column, water/acetonitrile + 0.1% TFA gradient) to isolate enantiomers. Confirm purity (>98%) using chiral HPLC and compare optical rotation with literature values .

How can chromatographic methods resolve diastereomeric impurities in this compound derivatives?

Advanced Research Focus:

  • Problem: Diastereomers arise during synthesis due to incomplete stereochemical control.
  • Solution: Use preparative reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak IA). Optimize elution with isopropanol/hexane (70:30) at 1.0 mL/min. Validate separation via ¹H NMR (e.g., splitting of methyl protons at δ 1.2–1.4 ppm) and ESI-MS .

What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Breakdown:

  • ¹H/¹³C NMR: Identify the benzyloxycarbonyl (Z) group (δ 5.1 ppm for CH₂Ph, δ 128–130 ppm for aromatic carbons) and methyl branch (δ 1.3 ppm for CH₃).
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Z-group and carboxylic acid).
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 322.3 (calculated for C₁₇H₂₃NO₄) .

How does the benzyloxycarbonyl (Z) group influence the compound’s stability under varying pH conditions?

Data-Driven Analysis:

  • Acidic Conditions (pH < 3): The Z-group hydrolyzes, releasing CO₂ and benzyl alcohol. Monitor degradation via HPLC retention time shifts.
  • Basic Conditions (pH > 10): Stable but may undergo racemization. Use accelerated stability studies (40°C/75% RH) with chiral HPLC tracking .

What coupling agents are optimal for incorporating this compound into peptide chains?

Advanced Application:

  • Activation: Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to minimize racemization.
  • Deprotection: Remove the Z-group with H₂/Pd-C in ethanol or TFA (trifluoroacetic acid) for acid-labile resins. Confirm completion via loss of Z-group signals in NMR .

How to address discrepancies in reported melting points for derivatives of this compound?

Contradiction Resolution:

  • Purity Check: Recrystallize from ethanol/water (1:1) and compare DSC (differential scanning calorimetry) thermograms.
  • Polymorphism Screening: Use X-ray diffraction to identify crystalline forms. Literature values may vary due to solvent inclusion .

What strategies validate enantiomeric excess (ee) after asymmetric synthesis?

Stereochemical Validation:

  • Chiral HPLC: Use a Daicel Chiralcel OD-H column (n-hexane/ethanol 90:10).
  • NMR with Chiral Shift Reagents: Eu(hfc)₃ induces splitting of methyl proton signals proportional to ee .

What are the primary thermal degradation products of this compound?

Stability Study:

  • TGA/DSC Analysis: Degradation onset at ~180°C. Major products include benzyl alcohol (GC-MS m/z 108) and 2-methyloctanoic acid.
  • Mechanism: Decarboxylation and Z-group cleavage. Store at 0–6°C in argon atmosphere to prolong shelf life .

How does the Z-group’s stability compare to Boc or Fmoc in peptide synthesis?

Comparative Study:

  • Z-group: Acid-labile (requires H₂/Pd-C or TFA). Stable under basic conditions.
  • Boc: Removed with TFA but requires anhydrous conditions.
  • Fmoc: Base-labile (piperidine). Use orthogonal protection strategies for complex peptides .

What challenges arise when scaling synthesis from milligrams to grams?

Process Optimization:

  • Exotherm Control: Use jacketed reactors for Z-group introduction to manage heat during benzyl chloroformate addition.
  • Chromatography Scale-Up: Switch from analytical HPLC to flash chromatography (C18 silica, 40–63 μm particle size) with gradient elution .

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